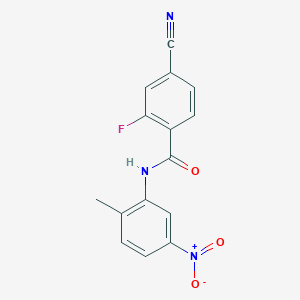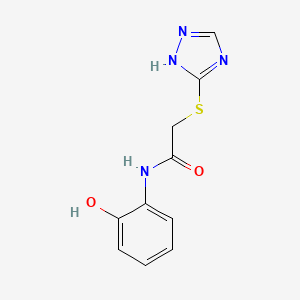
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide
Overview
Description
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a fluoro substituent, and a nitrophenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide can be achieved through a multi-step process involving several key reactions:
Nitration: The starting material, 2-fluoro-4-nitrotoluene, undergoes nitration to introduce the nitro group.
Oxidation: The nitrotoluene derivative is oxidized using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.
Amination: The acid chloride reacts with 2-methyl-5-nitroaniline to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the cyano group yields carboxylic acids.
Scientific Research Applications
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The nitrophenyl group may also contribute to the compound’s overall activity by participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluoro-N-methylbenzamide: Similar structure but with an amino group instead of a cyano group.
4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide: Contains a cyano group and a fluoro substituent but differs in the amine substituent.
Uniqueness
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the combination of its cyano, fluoro, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other benzamide derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O3/c1-9-2-4-11(19(21)22)7-14(9)18-15(20)12-5-3-10(8-17)6-13(12)16/h2-7H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPDNEKPVVGWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4406868.png)

![4-{[(3-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4406887.png)
![2-{[5-(3-methylphenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406898.png)
![4-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4406906.png)
![N-[4-(4-morpholinyl)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4406907.png)
![3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406911.png)
![4-[(ethylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4406917.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4406925.png)
![2-[(5-Benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4406926.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B4406943.png)
![1-[3-(4-Iodo-2-methylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4406947.png)
![4-{[(2-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406955.png)
